molecular formula C5H9ClN2O2 B142907 N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride CAS No. 127080-03-9

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride

Cat. No. B142907
M. Wt: 164.59 g/mol
InChI Key: PQLRUMMTQHZCDY-UHFFFAOYSA-N
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Description

“N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride” is a chemical compound that contains a total of 18 bonds, including 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 (thio-) carbamate(s) (aliphatic) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . A new protecting group, N,N-dimethylaminooxy carbonyl (Dmaoc), has been described for the N ε-amine of Lys and its use in peptide synthesis .


Molecular Structure Analysis

The molecular structure of “N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride” includes 18 bonds in total, with 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 (thio-) carbamate(s) (aliphatic) .


Chemical Reactions Analysis

N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Future Directions

The future directions for “N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride” and similar compounds could involve further exploration of their utility as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These compounds have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

properties

IUPAC Name

[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2/c1-4(6)7-10-5(9)8(2)3/h1-3H3/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLRUMMTQHZCDY-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)N(C)C)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride

CAS RN

127080-03-9
Record name Ethanimidoyl chloride, N-(((dimethylamino)carbonyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127080039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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